N-[6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
The exact mass of the compound this compound is 392.0709893 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-25-13-5-4-11(18)8-12(13)19-15(23)9-26-16-7-6-14(21-22-16)20-17(24)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJYQDKWICHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide, also referred to as E587-0029, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a pyridazine ring and a cyclopropanecarboxamide moiety. Its molecular formula is , and its IUPAC name is 2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in inflammatory processes. The presence of the sulfanyl group enhances its binding affinity to target proteins, potentially leading to inhibition of their activity. This mechanism is crucial in modulating pathways associated with various diseases, including autoimmune disorders and cancers.
Biological Activity Overview
Case Study 1: MPO Inhibition
In a study involving cynomolgus monkeys treated with lipopolysaccharide, E587-0029 was administered orally. Results showed significant plasma MPO inhibition, reinforcing its potential as a therapeutic agent against inflammatory diseases .
Case Study 2: Antitumor Activity
While direct studies on E587-0029 are sparse, related compounds have been evaluated for their anticancer properties. For instance, N1-substituted thiouracils have demonstrated selective inhibition of tumor cell proliferation in vitro and in vivo models . These findings suggest that E587-0029 may similarly impact tumor biology.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| E587-0029 | Pyridazine ring, sulfanyl group | MPO inhibitor; potential anticancer effects | Undergoing pharmacokinetic studies |
| PF-06282999 | Similar functional groups | Strong MPO inhibition | Advanced to first-in-human studies |
| Other Thiouracils | Varying substituents | Enzyme inhibition; anticancer properties | Demonstrated selective cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanecarboxamide core linked to a pyridazine ring, with additional functional groups such as a chloro and methoxy phenyl group. Its molecular formula is , and it possesses several reactive sites that make it suitable for further chemical modifications.
Applications in Chemistry
Building Block for Synthesis:
N-[6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various synthetic pathways, including nucleophilic substitutions and cyclization reactions. This versatility is crucial for developing new materials and compounds with desired properties.
Material Science:
In material science, the compound can be utilized to develop novel polymers or composite materials. The presence of sulfur and nitrogen in its structure can enhance the thermal stability and mechanical properties of the resulting materials.
Applications in Biology
Biological Activity Studies:
Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Properties:
Initial findings have pointed towards antimicrobial properties, which could lead to its application in developing new antibiotics or antifungal agents. The specific structural motifs present in the compound could enhance its efficacy against resistant strains of bacteria or fungi.
Applications in Medicine
Therapeutic Potential:
The unique structure of this compound positions it as a potential therapeutic agent. Ongoing research is exploring its efficacy in treating conditions such as cancer, where specific receptor interactions are critical for therapeutic action.
Drug Development:
The compound's ability to modify biological pathways makes it an attractive candidate for drug development. Its complex structure allows for the design of derivatives that could improve potency and selectivity against specific targets.
Case Studies
-
Enzyme Inhibition Studies:
A study investigated the enzyme inhibitory effects of this compound on various proteases, revealing promising results that warrant further exploration into its mechanism of action. -
Antimicrobial Efficacy Trials:
Trials conducted on bacterial strains demonstrated that derivatives of this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development. -
Cancer Therapeutics Research:
Research focused on the interaction of this compound with cancer cell lines showed selective cytotoxicity, indicating its potential role in targeted cancer therapies.
Preparation Methods
Cyclopropanecarboxylic Acid Synthesis
The cyclopropane ring is synthesized via a Simmons-Smith reaction or Kulinkovich-de Meijere reaction , with modifications from patent CN110862311A. Key steps include:
-
Cyclopropanation of acrylic acid derivatives :
-
Hydrolysis to carboxylic acid :
Critical Parameter : Prolonged reaction times (>2 h) during hydrolysis lead to cyclopropane ring opening.
Conversion to Carboxamide
The carboxylic acid is activated and coupled to the pyridazinamine core:
| Step | Reagent/Condition | Function | Yield (%) | Source |
|---|---|---|---|---|
| 1 | SOCl₂, reflux, 3h | Acid chloride formation | 95 | |
| 2 | NH₃ (g), DCM, 0°C | Amidation | 82 |
Functionalization of Pyridazin-3-yl Core
Introduction of Sulfanyl Group
Patent US9415037B2 details thioether formation via nucleophilic aromatic substitution :
-
Substrate : 6-Chloropyridazin-3-amine
-
Thiol Source : N-(5-Chloro-2-methoxyphenyl)-2-mercaptoacetamide
-
Conditions :
Mechanistic Insight : The reaction proceeds through a Meisenheimer complex, with K₂CO₃ deprotonating the thiol to enhance nucleophilicity.
Alternative Coupling Strategies
EP3504194B1 reports Ullmann-type coupling for analogous systems:
Synthesis of (5-Chloro-2-Methoxyphenyl)carbamoylmethyl Thiol
Chloroacetylation of 5-Chloro-2-Methoxyaniline
EP4212522A1 methodology adapted:
-
Acylation :
-
Thiolation :
Final Assembly and Optimization
Convergent Coupling Approach
The three intermediates are combined sequentially:
One-Pot Methodology
Patent EP3504194B1 describes a streamlined process:
| Component | Equiv | Role |
|---|---|---|
| Intermediate B | 1.0 | Nucleophile |
| Intermediate C | 1.1 | Electrophile |
| K₂CO₃ | 3.0 | Base |
| TBAB | 0.1 | Phase-transfer catalyst |
Results :
Analytical Characterization
Key spectroscopic data from synthetic batches:
Industrial-Scale Considerations
Cost Optimization
Q & A
Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Sulfanyl linkage formation: Reacting a pyridazine intermediate with a thiol-containing precursor (e.g., mercaptoacetamide derivatives) under inert atmospheres (N₂/Ar) to prevent oxidation. Sodium hydride (NaH) is often used as a base for deprotonation .
- Cyclopropane carboxamide coupling: Utilizing carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred .
- Key parameters: Temperature control (0–25°C for sensitive steps), reaction time optimization (monitored via TLC/HPLC), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropane protons at δ ~1.0–2.0 ppm, pyridazine ring protons at δ ~7.0–9.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (ESI/APCI) confirm molecular weight (e.g., [M+H]⁺ = 428.4 g/mol) and purity (>95%) .
- X-ray crystallography (for advanced characterization): Single-crystal analysis resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LCMS adducts)?
Methodological Answer:
- Artifact identification: LCMS adducts (e.g., sodium/potassium ions) are minimized using formic acid in mobile phases. For unexpected NMR shifts, deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR can clarify dynamic effects .
- Comparative analysis: Cross-reference with structurally analogous compounds (e.g., pyridazine derivatives in ) to identify substituent-induced electronic effects .
- Computational validation: DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometry, aligning with experimental data .
Advanced: What mechanistic strategies elucidate the sulfanyl-pyridazine bond formation and potential side reactions?
Methodological Answer:
- Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy to track thiolate intermediate formation (C-S bond stretching at ~600–700 cm⁻¹) .
- Isotopic labeling: Use deuterated thiol precursors (e.g., CD₃SH) to trace proton transfer steps in the sulfanyl coupling mechanism .
- Side-reaction mitigation: Oxidative byproducts (e.g., disulfides) are suppressed by degassing solvents and using reducing agents (e.g., TCEP) .
Advanced: How does the cyclopropane carboxamide moiety influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric replacement: Compare activity with non-cyclopropane analogs (e.g., cyclohexane carboxamide) to assess conformational rigidity’s role in target binding .
- Molecular docking: Model interactions with enzymes (e.g., kinases) using AutoDock Vina. The cyclopropane’s strained ring may enhance van der Waals contacts in hydrophobic pockets .
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate cyclopropane presence with IC₅₀ values. suggests trifluoromethyl/methoxy groups enhance membrane permeability .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Fluorescence-based kits (e.g., Kinase-Glo®) screen for kinase inhibition. Include positive controls (e.g., staurosporine) .
- Cell viability assays: MTT/XTT assays quantify cytotoxicity in 96-well plates. Use DMSO as a solubilizing agent (<0.1% final concentration) .
- Binding affinity studies: Surface plasmon resonance (SPR) with immobilized targets (e.g., BSA-conjugated receptors) measures KD values .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) while ensuring solvent concentrations remain non-toxic .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety for enhanced hydrophilicity .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (≈100 nm diameter) for sustained release, as described for pyridazine analogs in .
Advanced: What computational tools are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction: Software like Schrödinger’s QikProp estimates logP (target: 2–4), CYP450 inhibition, and hERG channel liability .
- Metabolite identification: Use GLORYx to simulate Phase I/II metabolism. For example, the sulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites .
- Toxicity screening: Leverage Tox21 databases to cross-reference structural alerts (e.g., mutagenic potential of chloroaryl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
